molecular formula C18H13ClN2O B5294647 Biphenyl-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide

Biphenyl-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide

Cat. No.: B5294647
M. Wt: 308.8 g/mol
InChI Key: GHAAPEZYBCIPIX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide typically involves the following steps:

    Formation of Biphenyl-2-carboxylic Acid: This can be achieved through the Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Amidation Reaction: The biphenyl-2-carboxylic acid is then reacted with 5-chloro-pyridin-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The chlorine atom in the 5-chloro-pyridin-2-yl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential pharmaceutical applications could include its use as a drug candidate or a precursor in drug synthesis.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Biphenyl-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-2-carboxylic acid amides: Other amides with different substituents on the pyridine ring.

    Chloropyridine derivatives: Compounds with similar chloropyridine groups but different core structures.

Uniqueness

The uniqueness of Biphenyl-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide lies in its specific combination of a biphenyl core, a carboxylic acid amide group, and a 5-chloro-pyridin-2-yl substituent. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O/c19-14-10-11-17(20-12-14)21-18(22)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAAPEZYBCIPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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